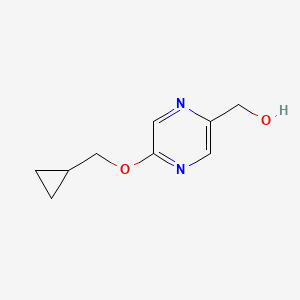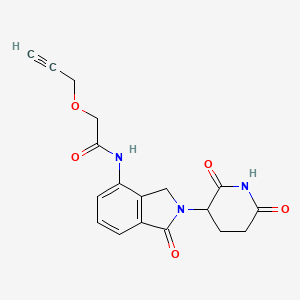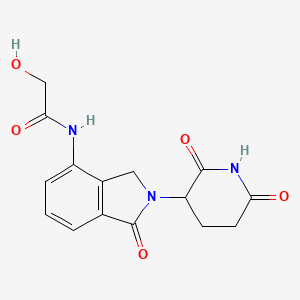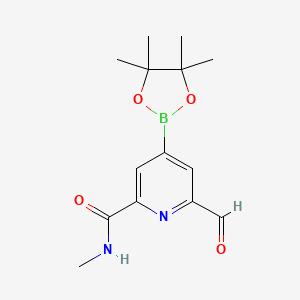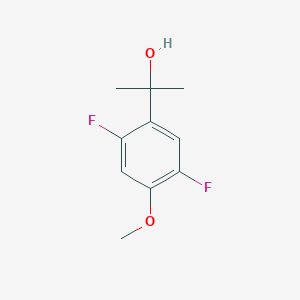
4'-Methoxy-2-methyl-3-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 2 position, and a trifluoromethyl group at the 3 position on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and 2-methyl-3-(trifluoromethyl)benzene.
Grignard Reaction: A Grignard reagent is prepared from 2-methyl-3-(trifluoromethyl)benzene and magnesium in anhydrous ether. This reagent is then reacted with 4’-methoxyacetophenone to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated using a suitable dehydrating agent, such as sulfuric acid, to yield the desired biphenyl compound.
Industrial Production Methods: Industrial production of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Grignard reactions followed by efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism by which 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
相似化合物的比较
4’-Methoxy-2-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group, affecting its reactivity and applications.
4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl:
Uniqueness: 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combined presence of methoxy, methyl, and trifluoromethyl groups, which impart distinct chemical properties and enhance its versatility in various applications.
属性
分子式 |
C15H13F3O |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-13(4-3-5-14(10)15(16,17)18)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
InChI 键 |
MYVKUQMISSBVLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


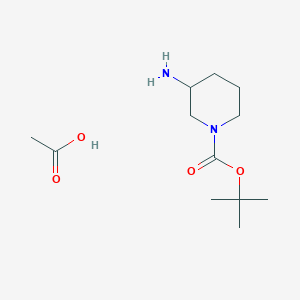
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)

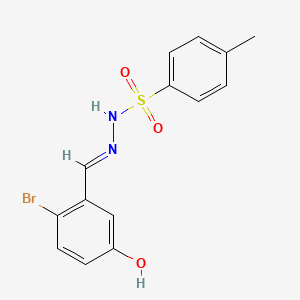
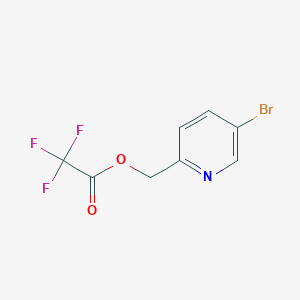
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
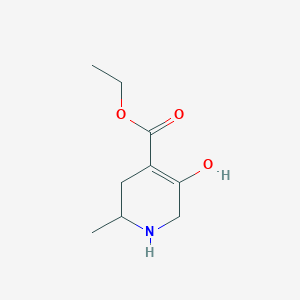
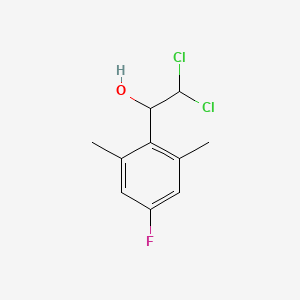
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
